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Compound of Interest

Compound Name: 4-Amino-1-Boc-piperidine

Cat. No.: B103825

An In-depth Technical Guide on the Structural Analysis of 4-Amino-1-Boc-piperidine

Abstract

4-Amino-1-Boc-piperidine (IUPAC name: tert-butyl 4-aminopiperidine-1-carboxylate; CAS No:
87120-72-7) is a pivotal bifunctional building block in medicinal chemistry and pharmaceutical
development.[1] Its structure, incorporating a piperidine scaffold, a primary amine, and a tert-
butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for synthesizing a
wide array of complex molecules, including potent enzyme inhibitors and receptor modulators.
[2] This guide provides a comprehensive structural analysis of 4-Amino-1-Boc-piperidine,
detailing its conformational properties and summarizing the key spectroscopic data essential
for its characterization. Detailed experimental protocols and illustrative workflows are included
to support researchers in its application.

Molecular Structure and Conformational Analysis

4-Amino-1-Boc-piperidine has the molecular formula C10H20N202 and a molecular weight of
200.28 g/mol .[3] The core of the molecule is a piperidine ring, which predominantly adopts a
chair conformation to minimize torsional and steric strain.

The conformational preference of substituents on a piperidine ring is a critical aspect of its
structure. For 4-substituted piperidines, the substituent generally favors the equatorial position
to avoid 1,3-diaxial interactions. In the case of 4-Amino-1-Boc-piperidine, the amino group (-
NHz2) is expected to reside primarily in the equatorial position. This conformation is energetically
more favorable than the axial conformation. Computational studies and conformational analysis
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of similar 4-substituted piperidines confirm that electrostatic and steric factors govern this
preference.[4][5]

The large tert-butoxycarbonyl (Boc) group on the nitrogen at position 1 introduces rotational
isomers (rotamers) due to hindered rotation around the N-C(O) amide bond. This can
sometimes lead to peak broadening in NMR spectroscopy at room temperature.

Spectroscopic and Structural Data

The structural identity and purity of 4-Amino-1-Boc-piperidine are typically confirmed using a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
the molecule. The following tables summarize the expected chemical shifts for *H and 3C NMR
in a typical solvent like CDCls.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Proton Assignment
Ppm
. H-2ax, H-6ax
~3.95 Broad Multiplet 2H o
(Piperidine)
] H-2eq, H-6eq
~2.80 Multiplet 2H o
(Piperidine)
~2.70 Multiplet 1H H-4 (Piperidine)
H-3ax, H-5ax
~1.85 Multiplet 2H o
(Piperidine)
~1.45 Singlet 9H -C(CHs)s (Boc)
] H-3eq, H-5eq
~1.25 Multiplet 2H o
(Piperidine)
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| ~1.20 | Broad Singlet | 2H | -NHz |

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (d) ppm

Carbon Assignment

~154.8 C=0 (Boc)

~79.5 -C(CHs)s (Boc)
~49.5 C-4 (Piperidine)
~44.0 C-2, C-6 (Piperidine)
~35.0 C-3, C-5 (Piperidine)

| ~28.4 | -C(CHs)s (Boc) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The

analysis is typically performed on a neat sample using an Attenuated Total Reflectance (ATR)

accessory.

Table 3: FTIR Spectroscopic Data

Wavenumber

Intensity Vibration Mode Functional Group
(cm™)
N-H Stretch . .
. . Primary Amine (-
3350 - 3250 Medium, Broad (asymmetric & NH2)
2
symmetric)
Aliphatic (Piperidine,
2975 - 2850 Strong C-H Stretch (sp3)
Boc)
~1685 Strong C=0 Stretch Carbamate (Boc)
1590 - 1550 Medium N-H Bend (Scissoring)  Primary Amine (-NH2)
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| 1250 - 1020 | Strong | C-N Stretch | Amine, Carbamate |

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.

[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data (Electron lonization - EI)

m/z Ratio Proposed Fragment

200 [M]* (Molecular lon)

144 [M - CaHs]* (Loss of isobutylene from Boc)
100 [M - Boc]*

| 57 | [CaHo]* (tert-butyl cation) |

Experimental Workflows and Methodologies

The comprehensive structural elucidation of 4-Amino-1-Boc-piperidine follows a standardized

workflow.
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Caption: General workflow for the synthesis and structural elucidation of 4-Amino-1-Boc-

piperidine.

This molecule serves as a critical intermediate. Its structural features are leveraged to build
more complex pharmacologically active agents, such as CCR5 antagonists used in antiviral

therapies.[2]
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Caption: Role of 4-Amino-1-Boc-piperidine as a precursor in drug development.

Detailed Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-1-Boc-piperidine in ~0.6
mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).

¢ Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
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'H NMR Acquisition:

o

Set the spectral width to cover a range of 0-10 ppm.

[¢]

Use a 30-degree pulse angle.

[e]

Set the relaxation delay to 1.0 seconds.

[e]

Acquire 16-32 scans for a good signal-to-noise ratio.

13C NMR Acquisition:

[¢]

Set the spectral width to cover a range of 0-200 ppm.

[¢]

Use a proton-decoupled pulse sequence.

[e]

Set the relaxation delay to 2.0 seconds.

o

Acquire 1024-4096 scans.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decays (FIDs). Calibrate the *H spectrum to the residual solvent
peak (e.g., CDCIs at 7.26 ppm) and the 13C spectrum accordingly (e.g., CDCls at 77.16 ppm).

FTIR-ATR Spectroscopy

Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR
accessory (e.g., a diamond crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal to
subtract atmospheric H20 and COz signals.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and
apply pressure to ensure good contact.

Acquisition: Collect the spectrum over a range of 4000-600 cm~1* with a resolution of 4 cm~1.
Co-add 16-32 scans to improve the signal-to-noise ratio.
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o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent
such as dichloromethane or ethyl acetate.

 Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron
lonization (EI) source.

e GC Method:

[e]

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pm film
thickness).

[e]

Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.

(¢]

Oven Program: Hold at 100 °C for 2 min, then ramp to 280 °C at a rate of 15 °C/min, and
hold for 5 min.

Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

o

e MS Method:
o |onization: Use standard El at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: Set to 230 °C.

o Data Analysis: Analyze the resulting chromatogram to determine retention time and the mass
spectrum of the corresponding peak to identify the molecular ion and characteristic
fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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